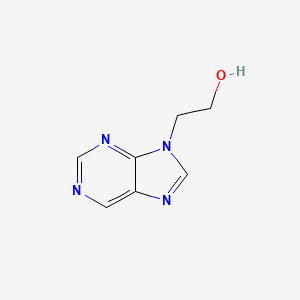

9H-Purine-9-ethanol

Beschreibung

9H-Purine-9-ethanol is a purine derivative characterized by an ethanol group (-CH₂CH₂OH) attached to the 9-position of the purine ring. Its core structure serves as a scaffold for synthesizing bioactive molecules with diverse pharmacological properties. Substitutions at the 6-position (e.g., amino, chloro, or azidomethyl groups) or modifications to the ethanol side chain (e.g., alkylation or stereochemical variations) significantly alter its chemical behavior and biological activity. For example, 6-amino-α-(azidomethyl)-9H-purine-9-ethanol (CAS 88492-34-6) is a mutagenic derivative studied in bacterial assays .

Eigenschaften

IUPAC Name |

2-purin-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c12-2-1-11-5-10-6-3-8-4-9-7(6)11/h3-5,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIRADOPOUBNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347668 | |

| Record name | 9H-Purine-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-69-5 | |

| Record name | 9H-Purine-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-ethanol typically involves the reaction of purine derivatives with appropriate alcohols under controlled conditions. One common method includes the reaction of 9H-purine with ethanol in the presence of a catalyst to yield 9H-Purine-9-ethanol .

Industrial Production Methods: Industrial production of 9H-Purine-9-ethanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

Oxidation: 9H-Purine-9-ethanol can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert 9H-Purine-9-ethanol into its reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

9H-Purine-9-ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in inhibiting adenosine deaminase, which has implications in cellular signaling and metabolism.

Medicine: Research has explored its potential as an antitumor agent and its effects on cardiovascular and neuroprotective functions.

Industry: It is used in the production of pharmaceuticals and other bioactive compounds

Wirkmechanismus

The primary mechanism of action of 9H-Purine-9-ethanol involves the inhibition of adenosine deaminase. This enzyme is responsible for the deamination of adenosine, and its inhibition leads to increased levels of adenosine in the body. This can affect various physiological processes, including cellular signaling and immune responses. The compound also selectively inhibits cyclic GMP-specific phosphodiesterase, which plays a role in cardiovascular and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Substitutions at the 6-Position

Key Observations :

- Chlorine substitution (e.g., 6-chloro derivative) enhances reactivity for nucleophilic displacement, making it useful in synthesizing nucleoside analogs .

- Amino groups at the 6-position (e.g., 6-amino-α-methyl) introduce chirality, which can influence receptor binding specificity .

- Azidomethyl substituents (CAS 88492-34-6) confer mutagenicity in E. coli at 2 mmol/L, highlighting the impact of electron-withdrawing groups on DNA interaction .

Modifications to the Ethanol Side Chain

Biologische Aktivität

9H-Purine-9-ethanol, a purine derivative, has garnered attention for its significant biological activities, particularly as an adenosine deaminase inhibitor and its potential therapeutic applications in various fields including pharmacology and biochemistry. This article explores its mechanisms of action, comparative studies with similar compounds, and relevant case studies that highlight its biological significance.

9H-Purine-9-ethanol functions primarily as a competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism. By inhibiting ADA, this compound affects the levels of adenosine and deoxyadenosine in the body, which can influence cellular signaling pathways and metabolic processes. The compound has also been shown to inhibit cyclic GMP-specific phosphodiesterase, adding to its unique pharmacological profile compared to other purine derivatives.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Adenine | Purine base involved in nucleic acids | Basic building block of DNA and RNA |

| Guanine | Purine base involved in nucleic acids | Similar structure to adenine |

| Hypoxanthine | Involved in nucleotide metabolism | Naturally occurring purine derivative |

| 9H-Purine-9-ethanol | Inhibits ADA and cyclic GMP PDE | Dual inhibition not commonly observed in other purines |

Biological Activity and Pharmacological Implications

Research indicates that 9H-Purine-9-ethanol may exhibit antidepressant and anxiolytic effects , likely due to its modulation of serotonin and dopamine pathways. Preliminary studies suggest that it interacts with neurotransmitter receptors, enhancing its potential as a therapeutic agent for mood disorders.

Case Studies

- Cardioprotection : A study involving novel purine analogues demonstrated that certain derivatives of 9H-Purine-9-ethanol significantly reduced infarct size in anesthetized rabbits when administered during postconditioning. The most effective analogue showed a reduction from 26.4% to 13.4% infarct size compared to controls, suggesting a strong cardioprotective effect .

- Anti-inflammatory Effects : Another study synthesized 9-cinnamyl-9H-purine derivatives which showed significant inhibition of nitric oxide production in LPS-induced macrophages. The compound demonstrated an IC50 value of 6.4 μM, outperforming resveratrol (IC50: 26.4 μM). This highlights the potential of purine derivatives in modulating inflammatory responses .

Research Findings

Recent findings emphasize the versatility of 9H-Purine-9-ethanol in various biological contexts:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit ADA is crucial for therapeutic strategies targeting conditions like cancer and autoimmune diseases where adenosine signaling plays a role.

- Neuropharmacological Potential : Its interaction with neurotransmitter systems suggests possible applications in treating anxiety and depression, warranting further investigation into its pharmacokinetics and long-term effects on mental health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.